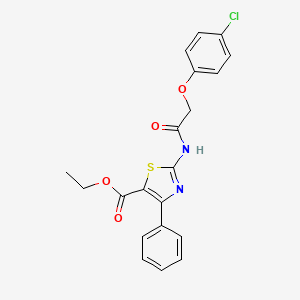

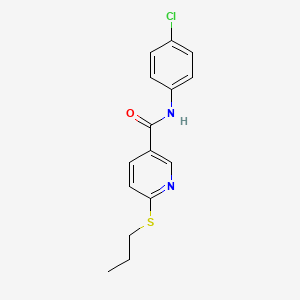

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate and its derivatives demonstrate potential antimicrobial properties. In a study, certain derivatives were tested for in vitro antimicrobial activity against pathogenic microorganisms, and some showed active properties (El-kerdawy et al., 1990).

Photochemical and Photophysical Properties

The compound has been involved in studies focusing on photochemical reactions and photophysical properties. For instance, photochemical reactions between ethyl 2-chlorothiazole-5-carboxylate and various compounds were explored, revealing insights into absorptions mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. These reactions showed the compound's potential as a singlet-oxygen sensitizer (Amati et al., 2010).

Cancer Research

In the field of cancer research, derivatives of this compound have been designed and synthesized for potential anti-cancer applications. For instance, two derivatives were synthesized and showed significant in vitro antiproliferative activity against colorectal cancer, demonstrating the compound's potential as a basis for developing anti-cancer therapies (Ilyas et al., 2021).

Insect Growth Regulation

The compound's derivative, Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and studied as an insect growth regulator. It showed significant activity against the fifth instar of Galleria mellonella, indicating potential use in pest control and as a model for studying juvenile hormone mimics in insects (Devi & Awasthi, 2022).

Crystal and Molecular Structure Analysis

Studies have also been conducted to understand the crystal and molecular structure of related compounds. For instance, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was analyzed, providing insights into its molecular arrangement and stability (Xiao-lon, 2015).

Mecanismo De Acción

Target of Action

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound with potential antimicrobial and antibiofilm activity It has shown promising antibiofilm activity againstCandida albicans , suggesting that it may target the biofilm formation pathways of this yeast.

Mode of Action

Based on its antibiofilm activity, it can be inferred that it interferes with the biofilm formation process ofCandida albicans . Biofilms are complex, structured communities of microorganisms that attach to surfaces and are enclosed in a self-produced matrix. By inhibiting biofilm formation, the compound could prevent the establishment and proliferation of Candida albicans infections.

Biochemical Pathways

Given its antibiofilm activity, it likely impacts the pathways involved in biofilm formation and maintenance

Result of Action

The primary result of the action of this compound is the inhibition of biofilm formation, particularly in Candida albicans . This could potentially limit the ability of the yeast to establish infections, making it easier to eliminate with antifungal treatments.

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVINBMPYLZZWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)